tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a methoxy group, and a 4-oxopiperidine-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
- tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
- tert-Butyl 4-acetylpiperidine-1-carboxylate
Comparison: tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Biological Activity
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a chemical compound that has garnered attention in biological research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and exhibits unique structural features, including a tert-butyl group and a methoxy group, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
The molecular formula of this compound is CHNO, and it has a molecular weight of 225.27 g/mol. The compound is characterized by the following structural components:
- tert-butyl group : Enhances lipophilicity.
- methoxy group : Influences reactivity and interaction with biological targets.
- 4-oxopiperidine moiety : Central to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain molecular targets, leading to various biological effects such as:
- Enzyme inhibition : Potentially inhibiting enzymes involved in disease pathways.
- Receptor binding : Interacting with receptors that mediate cellular responses.
Anticancer Activity
Recent studies have investigated the antiproliferative effects of related compounds in cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibition of cancer cell growth, with IC values ranging from 0.75 to 4.7 μM against various cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (cervical carcinoma) cells .
Compound | Cell Line | IC (μM) |
---|---|---|
3a | L1210 | 0.75 |
3b | CEM | 0.70 |
Control | HeLa | 41 |
These findings indicate that compounds derived from piperidine structures can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment.
Mechanistic Insights
Molecular docking studies have indicated that these compounds may inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for their anticancer activity, as it disrupts normal mitotic processes.
Comparative Analysis
When compared to other piperidine derivatives, this compound exhibits distinct chemical and biological properties due to its unique substituents. For example:
Compound Name | Key Features | Biological Activity |
---|---|---|
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate | Methyl group instead of methoxy | Different reactivity profile |
tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate | Two methoxy groups | Enhanced solubility but varied activity |
These comparisons underscore the importance of structural modifications in influencing biological outcomes.
Case Studies
In one case study, researchers synthesized a series of piperidine derivatives including this compound and evaluated their cytotoxicity against several cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation while exhibiting minimal toxicity towards normal human peripheral blood mononuclear cells (PBMC), indicating a selective action against cancerous cells .
Properties
IUPAC Name |
tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPWDBZWRHQRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724416 | |
Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188265-31-7 | |
Record name | 1,1-Dimethylethyl 3-methoxy-4-oxo-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1188265-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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